molecular formula C12H11NO4 B14295691 Methyl 4-benzamido-2-oxobut-3-enoate CAS No. 116253-86-2

Methyl 4-benzamido-2-oxobut-3-enoate

Cat. No.: B14295691
CAS No.: 116253-86-2
M. Wt: 233.22 g/mol
InChI Key: BGXWPQNOPNMZGH-UHFFFAOYSA-N
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Description

Methyl 4-benzamido-2-oxobut-3-enoate is a synthetic organic compound featuring a conjugated enone system (α,β-unsaturated ketone) and a benzamido substituent. This structure confers unique reactivity, making it valuable in heterocyclic synthesis. For instance, it serves as a precursor in the formation of oxazoloquinolines and imidazole carboxylates via condensation reactions with aromatic amines under acidic conditions (e.g., polyphosphoric acid, PPA) . The compound’s synthesis typically involves the reaction of methyl 2-benzoylamino-3-oxobutanoate with aryl amines in benzene, catalyzed by p-toluenesulfonic acid (PTSA), followed by cyclization under thermal conditions . Its structural motifs—such as the electron-deficient enone and aromatic amide groups—enable diverse applications in medicinal chemistry and materials science.

Properties

CAS No.

116253-86-2

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

methyl 4-benzamido-2-oxobut-3-enoate

InChI

InChI=1S/C12H11NO4/c1-17-12(16)10(14)7-8-13-11(15)9-5-3-2-4-6-9/h2-8H,1H3,(H,13,15)

InChI Key

BGXWPQNOPNMZGH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C=CNC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-benzamido-2-oxobut-3-enoate can be synthesized through several methods. One common approach involves the reaction of methyl 4-aminobenzoate with acetoacetic ester under acidic conditions. The reaction proceeds through the formation of an intermediate enamine, which then undergoes cyclization to form the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-benzamido-2-oxobut-3-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters or amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-benzamido-2-oxobut-3-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-benzamido-2-oxobut-3-enoate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the specific conditions. Its reactivity is influenced by the presence of the ester and keto groups, which can participate in various chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-benzamido-2-oxobut-3-enoate shares functional groups with several esters and enoates, but its reactivity and applications differ significantly. Below is a detailed comparison:

Structural and Functional Group Analysis

Compound Key Functional Groups Applications Synthesis Method
This compound α,β-unsaturated ketone, benzamido, ester Heterocyclic synthesis (e.g., oxazoloquinolines) Condensation of methyl 3-oxobutanoate derivatives with aryl amines
Sandaracopimaric acid methyl ester Diterpene ester, carboxylic acid derivative Resin component in plant biology Methylation of sandaracopimaric acid
Methyl salicylate Phenolic ester, ortho-methoxybenzoate Fragrance, anti-inflammatory agent Esterification of salicylic acid
Torulosic acid methyl ester Labdane diterpene ester Antimicrobial studies Derived from plant resin methylation
Methyl 2-benzoylamino-3-oxobutanoate β-keto ester, benzamido Precursor to enoate derivatives Condensation of benzamide with diketene

Reactivity and Stability

  • Conjugation Effects: The α,β-unsaturated ketone in this compound enhances electrophilicity, facilitating Michael additions and cycloadditions. This contrasts with non-conjugated esters like methyl salicylate, which exhibit nucleophilic acyl substitution but lack enone-driven reactivity .
  • Acid Sensitivity : The benzamido group increases susceptibility to hydrolysis under strong acidic conditions compared to simpler esters (e.g., methyl salicylate), necessitating careful handling during synthesis .

Physical Properties (Inferred from Analogues)

  • Molecular Weight : ~265 g/mol (higher than methyl salicylate at 152 g/mol due to the benzamido group) .
  • Solubility : Likely polar aprotic solvent-soluble (e.g., DMF, acetone) due to the ester and amide groups, contrasting with hydrophobic diterpene esters like sandaracopimaric acid methyl ester .
  • Melting Point: Expected to be >100°C (similar to methyl 2-benzoylamino-3-oxobutanoate) .

Comparative Limitations

  • Stability : Less stable under prolonged heating than diterpene esters (e.g., torulosic acid methyl ester), which are thermally robust due to their fused ring systems .
  • Versatility : While highly reactive, its applications are narrower than methyl salicylate, which is used industrially in cosmetics and pharmaceuticals .

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